2,6-Diisobutyl-4-methylphenyl 2-methoxybenzoate
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Overview
Description
3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential for forming diverse chemical products.
Preparation Methods
The synthesis of 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. Industrial production methods may vary, but they generally follow a similar synthetic route to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine
Mechanism of Action
The mechanism by which 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene stands out due to its unique chemical structure and reactivity. Similar compounds may include other benzoyl derivatives, each with their own distinct properties and applications.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[4-methyl-2,6-bis(2-methylpropyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-15(2)11-18-13-17(5)14-19(12-16(3)4)22(18)26-23(24)20-9-7-8-10-21(20)25-6/h7-10,13-16H,11-12H2,1-6H3 |
InChI Key |
MXIBKFFRGFUAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC(C)C)OC(=O)C2=CC=CC=C2OC)CC(C)C |
Origin of Product |
United States |
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